molecular formula C7H6F4N2 B2537415 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 1217303-38-2

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B2537415
CAS No.: 1217303-38-2
M. Wt: 194.133
InChI Key: XROMSPYRRCZQLO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzene ring, along with two amino groups at the 1 and 2 positions. It is typically a very dark red/brown liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to introduce the amino groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the trifluoromethyl group . The nitration step introduces nitro groups, which are then reduced to amino groups using hydrogenation in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. The amino groups can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine
  • 1,3-Benzenediamine, 5-(trifluoromethyl)-
  • Benzene, 1-fluoro-2-(trifluoromethyl)-

Comparison: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological interactions due to the electronic effects of the substituents .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROMSPYRRCZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217303-38-2
Record name 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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